
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has gained significant attention in scientific research. This compound exhibits various biochemical and physiological effects and has potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is not fully understood. However, research studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Efectos Bioquímicos Y Fisiológicos
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of certain genes that are involved in cancer cell growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- in lab experiments include its ability to selectively target cancer cells and reduce inflammation. It also has potential antiviral properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-. These include investigating its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further research is needed to fully understand its mechanism of action and identify potential drug targets. Additionally, the development of more efficient synthesis methods and improved solubility in water could increase its potential for use in lab experiments and clinical applications.
In conclusion, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anticancer, and antiviral properties. Further research is needed to fully understand its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- involves the reaction of 1H-Pyrido(3,4-b)indole-3-carboxylic acid with formaldehyde in the presence of a catalyst. This method has been reported in various research studies and has been found to be effective in producing the desired compound.
Aplicaciones Científicas De Investigación
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anticancer, and antiviral properties. Research studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to have antiviral activity against certain viruses.
Propiedades
Número CAS |
143356-46-1 |
|---|---|
Nombre del producto |
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- |
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(1R)-1-(hydroxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-6-11-12-8(5-10(14-11)13(17)18)7-3-1-2-4-9(7)15-12/h1-4,10-11,14-16H,5-6H2,(H,17,18)/t10?,11-/m0/s1 |
Clave InChI |
LDAVCJCEEGGHMQ-DTIOYNMSSA-N |
SMILES isomérico |
C1C(N[C@H](C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES canónico |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
Sinónimos |
1-HMTCCA 1-hydroxymethyl-tetrahydro-beta-carboline-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



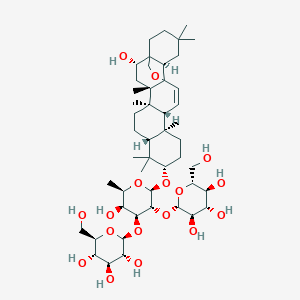
![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
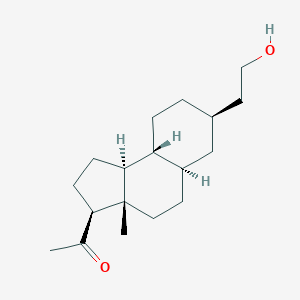
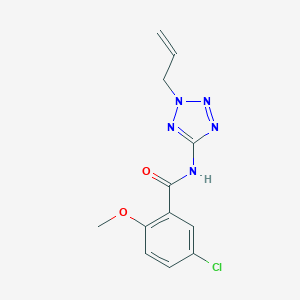
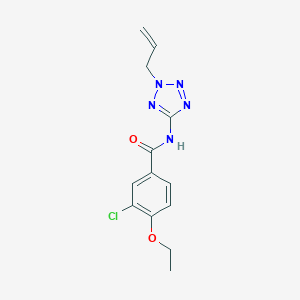
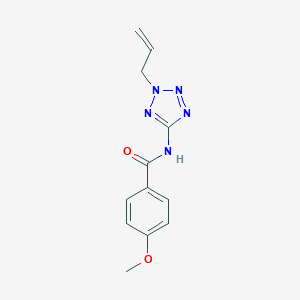
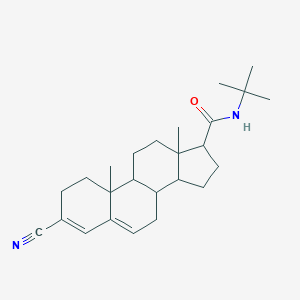


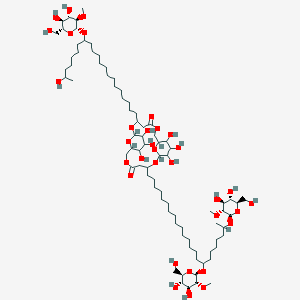



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)